2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C10H11ClN2O It is known for its unique structure, which includes a chlorophenoxy group attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with imidazole under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.
4-chloro-2-methylphenoxyacetic acid: Another herbicide with structural similarities.
Uniqueness
2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole is unique due to its dihydroimidazole ring, which imparts distinct chemical and biological properties. Unlike MCPA and 4-chloro-2-methylphenoxyacetic acid, which are primarily used as herbicides, this compound has broader applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
SQKZVJVZTQWRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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